molecular formula C10H17N3O2 B13478139 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13478139
M. Wt: 211.26 g/mol
InChI Key: MCEHENHOFUQEEG-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features both an imidazole ring and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the ethylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and amination steps introduce the ethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring and ethylamino group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
  • 2-(Propylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
  • 2-(Butylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

Uniqueness

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to the specific combination of the ethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-12-10(2,9(14)15)4-6-13-7-5-11-8-13/h5,7-8,12H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

MCEHENHOFUQEEG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CN=C1)C(=O)O

Origin of Product

United States

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